![molecular formula C12H15NO B1306541 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876710-70-2](/img/structure/B1306541.png)
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a unique chemical compound with the empirical formula C12H15NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde consists of a core indole structure with an isopropyl group attached to one nitrogen atom and a carbaldehyde group attached to the fifth carbon atom in the indole ring .Scientific Research Applications
Anti-Proliferative & Anti-Inflammatory Agents
1-Isopropylindoline-5-carbaldehyde is used in the synthesis of curcumin derivatives, which have shown potential as anti-proliferative and anti-inflammatory agents. This application is significant in the development of new treatments for diseases characterized by inflammation and uncontrolled cell growth, such as cancer .
Plant Hormone Synthesis
Indole derivatives, including 1-Isopropylindoline-5-carbaldehyde, are important in the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development .
Antimicrobial Applications
Indole derivatives have been recognized for their antimicrobial properties. This compound could be involved in the synthesis of new antimicrobial agents to combat resistant strains of bacteria .
Neuroprotective Properties
Research on indole derivatives has suggested potential neuroprotective effects. 1-Isopropylindoline-5-carbaldehyde may contribute to the development of treatments for neurodegenerative diseases .
Synthesis of Stilbenophanes
This compound is used in the synthesis of para-para stilbenophanes through McMurry coupling, which are of interest due to their unique structural and electronic properties .
Pharmaceutical Scaffolding
1-Isopropylindoline-5-carbaldehyde can serve as a scaffold in pharmaceutical drug design, particularly in the assembly of compounds with potential therapeutic effects .
Thermo Fisher Scientific Springer Open Springer Link Royal Society of Chemistry
Mechanism of Action
Target of Action
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, also known as 1-Isopropylindoline-5-carbaldehyde, is a unique chemical compound. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds can affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHBFVYGIYBSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C1C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390132 |
Source
|
Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876710-70-2 |
Source
|
Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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